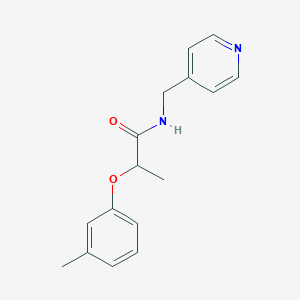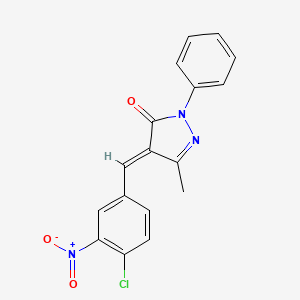![molecular formula C21H23NO2 B5295074 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)
2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol, also known as BQB, is a chemical compound that has been widely studied for its potential therapeutic applications. BQB belongs to the class of quinuclidine derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol is not fully understood, but it is believed to act through multiple pathways. 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol for lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer research. However, 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol is also known to be toxic to normal cells, which can limit its use in certain experiments. Additionally, the synthesis of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol can be complex and time-consuming, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol. One area of interest is in the development of novel drug delivery systems that can target 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol specifically to cancer cells, while minimizing toxicity to normal cells. Another area of research is in the development of analogs of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol that may exhibit improved potency and selectivity. Finally, further studies are needed to fully understand the mechanism of action of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol and its potential applications in other areas of medicine.
Synthesemethoden
2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol can be synthesized through a multistep process that involves the reaction of 3-hydroxyquinuclidine with benzaldehyde in the presence of a base. The resulting product is then subjected to a condensation reaction with 3-benzyloxybenzaldehyde, followed by reduction with sodium borohydride to yield 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol.
Wissenschaftliche Forschungsanwendungen
2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol is in the treatment of cancer. Studies have shown that 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
(2Z)-2-[(3-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-21-18-9-11-22(12-10-18)20(21)14-17-7-4-8-19(13-17)24-15-16-5-2-1-3-6-16/h1-8,13-14,18,21,23H,9-12,15H2/b20-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPWXBIINWJEEC-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC(=CC=C3)OCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC(=CC=C3)OCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]](/img/structure/B5295002.png)

![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5295017.png)

![3-(1-adamantyl)-6-amino-4-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5295023.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5295029.png)


![3-allyl-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295063.png)
![3,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5295067.png)
![2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B5295077.png)
![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)
![7-methyl-3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5295083.png)
